1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and is substituted with fluorophenyl, phenyl, and methoxyphenyl groups, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB) , also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the downstream signaling pathways regulated by PKB .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . When PKB is inhibited, it can no longer phosphorylate its substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to reduced cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to overcome this issue, resulting in the identification of 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by the compound leads to the modulation of biomarkers of signaling through PKB in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
The synthesis of 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and methoxyphenyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents.
Scientific Research Applications
1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine stands out due to its unique combination of substituents and structural features. Similar compounds include:
- 1-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine
- 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine
- 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings, which can significantly influence their chemical properties and biological activities .
Properties
IUPAC Name |
7-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O/c1-36-25-13-11-23(12-14-25)33-15-17-34(18-16-33)28-27-26(21-5-3-2-4-6-21)19-35(29(27)32-20-31-28)24-9-7-22(30)8-10-24/h2-14,19-20H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWBXSYPODZQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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